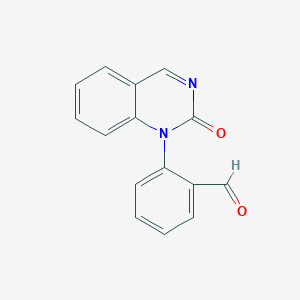![molecular formula C₂₂H₂₈O₁₂ B1145785 [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide CAS No. 1217463-87-0](/img/new.no-structure.jpg)
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide: is a glucuronide conjugate of a synthetic carboxylic acid derivative. This conjugate formation enhances the solubility and excretion of the parent compound . It is commonly used in the study of phase II drug metabolism, where glucuronidation plays a crucial role in the detoxification and elimination of xenobiotics and endogenous substances.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide typically involves the conjugation of a carboxylic acid derivative with glucuronic acid. The reaction conditions often require the presence of activating agents such as carbodiimides to facilitate the formation of the ester bond between the carboxylic acid and the glucuronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to ensure the final product meets the required standards for research and application .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid moieties.
Reduction: Reduction reactions may target the carbonyl groups within the glucuronide structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage between the carboxylic acid and glucuronic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylates and other oxidized derivatives.
Reduction: Reduced forms of the glucuronide, such as alcohols.
Substitution: Substituted glucuronides with different functional groups replacing the ester linkage.
科学研究应用
Chemistry:
- Used as a model compound to study glucuronidation processes and phase II metabolism.
Biology:
- Investigated for its role in the detoxification of endogenous and exogenous substances.
Medicine:
- Explored for its potential in drug development and pharmacokinetics studies.
Industry:
作用机制
Mechanism: The compound exerts its effects primarily through glucuronidation, a process where glucuronic acid is conjugated to a substrate, enhancing its solubility and facilitating its excretion. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from UDP-glucuronic acid to the substrate .
Molecular Targets and Pathways:
UDP-glucuronosyltransferase (UGT): The primary enzyme involved in the conjugation process.
Glucuronic Acid Pathway: The metabolic pathway that generates glucuronic acid from glucose.
相似化合物的比较
- [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide
- [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucoside
- [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Sulfate
Uniqueness:
- The glucuronide conjugate is unique in its enhanced solubility and excretion properties compared to other similar compounds like glucosides and sulfates. This makes it particularly valuable in studies of drug metabolism and detoxification .
属性
CAS 编号 |
1217463-87-0 |
|---|---|
分子式 |
C₂₂H₂₈O₁₂ |
分子量 |
484.45 |
同义词 |
1-[2-(5-Carboxy-2-ethylpentyl) 1,2-Benzenedicarboxylate] β-D-Glucopyranuronic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)
![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)
![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)

